molecular formula C20H21N3O2S B3014519 Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone CAS No. 1226441-08-2

Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone

Cat. No. B3014519
CAS RN: 1226441-08-2
M. Wt: 367.47
InChI Key: KCQURERIQPSCJD-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone is a research compound. It is related to the benzo[c][1,2,5]thiadiazole (BTZ) group of compounds, which are known for their potent pharmacological activities . They have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of BTZ-based compounds often involves substitution reactions followed by subsequent hydrolysis . For example, a new BTZ luminogen was prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4 (1 H)-one and a BTZ bispinacol boronic ester .


Molecular Structure Analysis

The molecular structure of BTZ-based compounds is characterized by a BTZ core . The BTZ motif is an electron acceptor, and by varying the donor groups while keeping the BTZ acceptor group the same, it is possible to systematically modify the optoelectronic and photophysical properties of the compounds .


Chemical Reactions Analysis

BTZ-based compounds have been used as reactants in various chemical reactions. For instance, they have been used in the Miyaura borylation and Suzuki coupling reactions . They have also been used to synthesize benzothiadiazole derivatives as potent PFKFB3 kinase inhibitors .


Physical And Chemical Properties Analysis

BTZ-based compounds exhibit aggregated-induced emission (AIE) properties, which are attributed to their photoactive BTZ core and nonplanar geometry . They are also known for their air-, thermo-, and photostability .

Scientific Research Applications

Molecular Aggregation and Solvent Effects

Research into thiadiazole derivatives, such as studies on molecular aggregation in specific solvents, provides insights into their potential applications in materials science and nanotechnology. For example, spectroscopic studies of thiadiazole compounds have shown that their aggregation behavior in solvents like DMSO, methanol, and ethanol can be associated with distinct fluorescence emission spectra and lifetimes. This aggregation is influenced by the compound's concentration and the structure of substituent groups, suggesting applications in developing fluorescence-based sensors and materials with tailored optical properties (Matwijczuk et al., 2016).

Antimicrobial and Anti-tubercular Activities

Thiadiazole derivatives have been identified as promising chemotypes for antimicrobial and anti-tubercular activities. Research has highlighted the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and their evaluation against Mycobacterium tuberculosis, with some compounds showing potent activity. This indicates the potential for developing new therapeutics targeting tuberculosis and other bacterial infections (Pancholia et al., 2016).

Electrochromic Materials

The study of thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, in donor-acceptor-type electrochromic polymers has unveiled applications in creating materials with low bandgaps and high coloration efficiency. Such materials are of interest for developing fast-switching, neutral green electrochromic devices, which are crucial for smart windows and display technologies (Ming et al., 2015).

Anticancer Research

Boron-based benzo[c][1,2,5]thiadiazoles have been synthesized as potential inhibitors targeting tumor hypoxia, a hallmark of cancer. The design and synthesis of these compounds mark an innovative approach to developing anticancer agents, highlighting the role of thiadiazole derivatives in medicinal chemistry and oncology research (Das et al., 2023).

Mechanism of Action

The mechanism of action of BTZ-based compounds is often related to their optoelectronic and photophysical properties . For example, they can behave as molecular heterogeneous photosensitizers for the production of singlet oxygen under continuous flow conditions .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-20(17-6-7-18-19(12-17)22-26-21-18)23-10-8-16(9-11-23)14-25-13-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQURERIQPSCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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